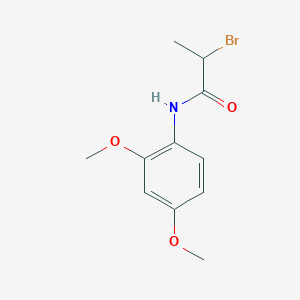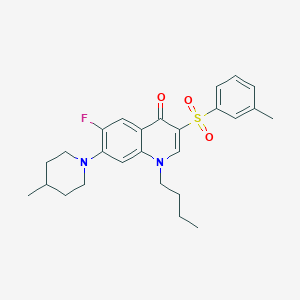![molecular formula C13H14ClN3O B2368676 (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol CAS No. 2380094-61-9](/img/structure/B2368676.png)
(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol is a chemical compound with the molecular formula C13H14ClN3O and a molecular weight of 263.73 g/mol. This compound is characterized by the presence of a quinazoline ring, a cyclopropyl group, and a methanol moiety, making it a unique structure in the realm of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol typically involves the reaction of 6-chloroquinazoline with cyclopropylamine, followed by the addition of formaldehyde and subsequent reduction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The chlorine atom on the quinazoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas (H2) in the presence of Pd/C is commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of [1-[[(6-Chloroquinazolin-4-yl)amino]methyl]cyclopropyl]carboxylic acid.
Reduction: Formation of a reduced quinazoline derivative.
Substitution: Formation of various substituted quinazoline derivatives.
Applications De Recherche Scientifique
(1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloroquinazoline: Shares the quinazoline core but lacks the cyclopropyl and methanol groups.
Cyclopropylmethanol: Contains the cyclopropyl and methanol groups but lacks the quinazoline ring.
Quinazoline Derivatives: Various derivatives with different substituents on the quinazoline ring.
Uniqueness
The unique combination of the quinazoline ring, cyclopropyl group, and methanol moiety in (1-{[(6-Chloroquinazolin-4-yl)amino]methyl}cyclopropyl)methanol distinguishes it from other compounds. This unique structure contributes to its specific chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
[1-[[(6-chloroquinazolin-4-yl)amino]methyl]cyclopropyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-9-1-2-11-10(5-9)12(17-8-16-11)15-6-13(7-18)3-4-13/h1-2,5,8,18H,3-4,6-7H2,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWKKRGEGSSVJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC2=NC=NC3=C2C=C(C=C3)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide](/img/structure/B2368598.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)
![N-cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)


![2-{2-[2-(4-Fluorophenyl)acetamido]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2368613.png)
![(3aS,8aR)-2-(Pyridin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B2368614.png)


